5-iodo-N,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
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Overview
Description
5-iodo-N,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 5-iodo-N,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the iodo group: The iodo group can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the trifluoromethylphenyl group: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a trifluoromethylphenyl boronic acid is coupled with a halogenated dihydropyridine intermediate.
Final modifications: The final steps may include additional functional group modifications to achieve the desired carboxamide structure.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
5-iodo-N,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols).
Scientific Research Applications
5-iodo-N,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal chemistry: It is used in the development of new drugs, particularly those targeting cardiovascular diseases and neurological disorders.
Biological studies: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical biology: It serves as a tool compound for studying biological pathways and mechanisms of action.
Industrial applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-iodo-N,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as ion channels or enzymes. The compound may modulate the activity of these targets by binding to them and altering their function, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 5-iodo-N,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide include other dihydropyridine derivatives, such as nifedipine and amlodipine These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and therapeutic applications
Properties
IUPAC Name |
5-iodo-N,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3IN2O2/c1-8-12(19)7-11(13(22)20-2)14(23)21(8)10-5-3-4-9(6-10)15(16,17)18/h3-7H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQRKEMUKSKVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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